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Compound Name: o
aci

Cat. No.: B158296

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxyquinoline-4-carboxylic
Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxyquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research for
developing compounds with potential anti-inflammatory, antimicrobial, and anticancer
properties.[1] A thorough understanding of its spectroscopic signature is paramount for
researchers, scientists, and drug development professionals to ensure structural integrity,
purity, and correct identification. This document synthesizes data from foundational
spectroscopic principles and published literature on related quinoline derivatives to present a
complete analytical profile.

Molecular Profile and Safety Considerations

Before undertaking any analytical work, a fundamental understanding of the compound's
properties and associated safety protocols is essential.

e Molecular Structure:

e Empirical Formula: C11HaNO3[2]
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e Molecular Weight: 203.19 g/mol [2]
o Physical State: Solid, typically a white to pale yellow crystal or powder.[3]

o Safety: This compound is classified as a skin and eye irritant.[3][4] Standard laboratory
personal protective equipment (PPE), including gloves and safety glasses, should be worn at
all times.[3][5] Handling should occur in a well-ventilated area or fume hood to avoid
inhalation of dust.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure
of organic compounds by probing the magnetic properties of atomic nuclei like *H and 13C.[7]

'H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and
number of different types of protons in a molecule.[8]

Predicted *H NMR Spectral Data

The spectrum is predicted based on the analysis of substituent effects on the quinoline ring.
The electron-withdrawing carboxylic acid group and the electron-donating methoxy group
significantly influence the chemical shifts of the aromatic protons.
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Predicted
Proton . . o . .
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(3, ppm)
Singlet due to no
) adjacent protons.
H-3 ~75-7.7 Singlet (s) 1H )
Located in the
heterocyclic ring.
deshielded by
proximity to the
nitrogen and
H-5 ~8.1-8.3 Doublet (d) 1H _
influenced by the
C4-carboxyl
group.

Complex splitting
H-6, H-7 ~7.6-7.9 Multiplet (m) 2H from adjacent

aromatic protons.

deshielded due

to its position on
H-8 ~8.0-8.2 Doublet (d) 1H the benzene ring

portion of the

quinoline system.

Methoxy protons
are singlets and
typically appear
-OCHs ~4.1-43 Singlet (s) 3H in this downfield
region when
attached to an

aromatic system.

-COOH ~12.0-13.0 Broad Singlet (bor  1H The acidic proton
S) is highly
deshielded and
often appears as
a broad signal
that is
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exchangeable
with D20.

Experimental Protocol: tH NMR Spectroscopy

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the
sample is free of particulate matter and dissolved in a suitable deuterated solvent, which is
"invisible" in the *H NMR spectrum.[7][9]

o Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxyquinoline-4-carboxylic acid.

[9]

o Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de or CDCIs) in a clean vial. DMSO-de is often preferred for carboxylic acids to ensure
solubility and observation of the acidic proton.[9]

« Filtration: Using a pipette with a cotton or glass wool plug, filter the solution directly into a
clean 5 mm NMR tube to remove any insoluble impurities.[10] The solution height should be
approximately 4-5 cm.[9][10]

e Analysis: Cap the NMR tube and insert it into the spectrometer's spinner. The sample is
lowered into the magnetic field for data acquisition.

o Data Acquisition: Acquire the spectrum using a standard one-pulse sequence on a 400 MHz
or higher spectrometer. A sufficient number of scans should be averaged to achieve an
adequate signal-to-noise ratio.

Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

3C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in a molecule, providing complementary
information to *H NMR. The chemical shift range is much broader, leading to less signal
overlap.[11][12]
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Predicted 3C NMR Spectral Data

Predicted Chemical Shift

Carbon Assignment
(3, ppm)

Rationale

-COOH 165-170

Carboxylic acid carbons are

significantly deshielded and

appear far downfield.[13][14]
[15]

C-2 (-OCHs) 160 - 164

Carbon directly attached to the
electronegative oxygen of the

methoxy group.

C-4 (-COOH) 145 - 148

Quaternary carbon attached to

the carboxylic acid group.

C-8a 148 - 152

Quaternary carbon at the ring
junction, adjacent to the

nitrogen.

C-5,C-6,C-7,C-8 120 - 135

Aromatic carbons of the
benzene ring portion. Their
exact shifts depend on their
position relative to the fused

heterocyclic ring.

C-3 105 - 110

Aromatic carbon in the

heterocyclic ring.

C-4a 118 - 122

Quaternary carbon at the ring

junction.

-OCHs 55-60

Methoxy group carbon,
typically found in this region.
[15]

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present
in a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.[16]

Predicted IR Absorption Bands

Wavenumber . . . .
( 1 Vibration Type Intensity Functional Group
cm-

Carboxylic Acid[13]
3300 - 2500 O-H stretch Strong, Very Broad (171
3100 - 3000 C-H stretch Medium Aromatic (sp? C-H)

) Aliphatic (sp3? C-H of -

2950 - 2850 C-H stretch Medium

OCHs3)

Carboxylic Acid
1720 - 1690 C=0 stretch Strong, Sharp )

Dimer[13][17]
1620 - 1580 C=C / C=N stretch Medium-Strong Quinoline Ring[18]

Carboxylic Acid /
1320 - 1210 C-O stretch Strong

Ether[17]
950 - 910 O-H bend Medium, Broad Carboxylic Acid[17]

Experimental Protocol: KBr Pellet Method for FT-IR

This self-validating protocol is chosen for solid samples because potassium bromide (KBr) is
transparent in the IR region, acting as an inert matrix that will not contribute interfering signals
to the spectrum.[19]

e Grinding: Add 1-2 mg of 2-Methoxyquinoline-4-carboxylic acid and ~150 mg of dry,
spectroscopic grade KBr to an agate mortar.[19]

e Mixing: Gently grind the two components together with a pestle until a fine, homogeneous
powder is obtained. The goal is to reduce the particle size of the sample to minimize light
scattering.[20]
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o Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die into a hydraulic
press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent,
or translucent pellet.[19]

e Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of
the FT-IR spectrometer.

o Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample chamber should be recorded first and
automatically subtracted from the sample spectrum.

Workflow for IR Sample Preparation (KBr Pellet)
Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through the analysis of its fragmentation patterns upon ionization.[21]

Predicted Mass Spectrum Data (Electron lonization - EI)

The stability of the quinoline ring system means the molecular ion is expected to be prominent.
[21]
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m/z (mass-to-charge ratio)  lon Identity Rationale for Formation

Molecular ion, corresponding
203 [M]*e to the molecular weight of the

compound.

Loss of a methyl radical from

188 [M - «CH3s]*
the methoxy group.

172 [M - «OCHs]* Loss of a methoxy radical.
Loss of the carboxyl radical, a

158 [M - «COOH]* common fragmentation for
carboxylic acids.[21]
Decarboxylation, another

159 [M - COz2]*e characteristic fragmentation of

carboxylic acids.[21]

Subsequent loss of hydrogen

cyanide from the quinoline ring
130 [M-COz2 - HCN]*» after decarboxylation, a

characteristic fragmentation of

the quinoline core.[21]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly
useful for highly conjugated systems like the quinoline ring.[22][23]

Predicted UV-Vis Absorption Data

Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding
to 1t 1T* transitions. The exact position and intensity of the absorption maxima (A_max) can be
influenced by the solvent polarity.[22][24]
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Predicted A_max (nm) Solvent Transition Type
~230-250 nm Ethanol/Methanol mT-Tl
~320-340 nm Ethanol/Methanol mT-Tl

Experimental Protocol: UV-Vis Spectroscopy

The core principle is to prepare a dilute solution of the analyte to ensure the measured
absorbance falls within the linear range of the Beer-Lambert law.[23]

e Stock Solution: Prepare a stock solution of 2-Methoxyquinoline-4-carboxylic acid in a
spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1
mM.

» Working Solution: Dilute the stock solution to a final concentration in the micromolar range
(e.g., 10-50 uM). The final concentration should yield a maximum absorbance between 0.1
and 1.0.[23]

e Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent
to serve as the reference/blank. Fill a second cuvette with the sample solution.

o Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm to obtain the
absorption spectrum and identify the A_max values.[16]

Conclusion

The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a
robust and unambiguous characterization of 2-Methoxyquinoline-4-carboxylic acid. *H and
13C NMR confirm the carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy
validates the presence of key functional groups, namely the carboxylic acid, methoxy, and
quinoline ring system. Mass spectrometry confirms the molecular weight and provides insight
into structural stability and fragmentation pathways. Finally, UV-Vis spectroscopy verifies the
nature of the conjugated electronic system. This comprehensive spectroscopic guide serves as
an essential reference for researchers to ensure the identity, purity, and quality of this important
synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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